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Compound of Interest

Compound Name: 4-Chloropyridazin-3-ol

Cat. No.: B156340 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 4-Chloropyridazin-3-ol (CAS No. 1677-79-8). The document is

intended for researchers, scientists, and professionals in the field of drug development and

chemical synthesis. While direct experimental spectra for this specific compound are not

publicly available, this guide compiles representative data based on the analysis of structurally

similar pyridazine derivatives.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic characteristics of 4-
Chloropyridazin-3-ol. This data is crucial for the structural elucidation and quality control of

this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for 4-Chloropyridazin-3-ol
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

¹H ~7.3 - 7.6 Doublet Proton on C5

¹H ~7.0 - 7.3 Doublet Proton on C6

¹H ~10.0 - 12.0 Broad Singlet OH proton

¹³C ~155 - 160 Singlet
C3 (bearing OH

group)

¹³C ~130 - 135 Singlet C4 (bearing Cl group)

¹³C ~125 - 130 Singlet C5

¹³C ~120 - 125 Singlet C6

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and can vary based on

the solvent and concentration used.

Infrared (IR) Spectroscopy
Table 2: Expected Infrared Absorption Bands for 4-Chloropyridazin-3-ol

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad O-H stretch (hydroxyl group)

3100 - 3000 Medium C-H stretch (aromatic)

1650 - 1550 Strong
C=N and C=C stretching

vibrations (pyridazine ring)

1200 - 1100 Medium C-O stretch (hydroxyl group)

850 - 750 Strong C-Cl stretch

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for 4-Chloropyridazin-3-ol
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m/z Relative Intensity (%) Assignment

130/132 100 / ~33

[M]⁺/ [M+2]⁺ (Molecular ion

peak with isotopic pattern for

Chlorine)

102/104 Variable [M-CO]⁺

95 Variable [M-Cl]⁺

67 Variable Further fragmentation

Note: Fragmentation patterns can vary depending on the ionization technique and energy.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloropyridazin-3-ol in 0.5-0.7

mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance

operating at a proton frequency of 400 MHz or higher.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.
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Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5

seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.

Instrumentation: Employ an FTIR spectrometer, such as a PerkinElmer Spectrum Two or a

Thermo Scientific Nicolet iS5.

Data Acquisition:

Record a background spectrum of the empty ATR crystal to subtract atmospheric and

instrumental interferences.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software automatically performs the background subtraction. The

resulting spectrum is typically displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic

system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common

method for relatively small, volatile molecules and typically provides detailed fragmentation

patterns.
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Mass Analysis: Use a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer,

to separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition and Processing: The instrument's software records the abundance of each

ion at its respective m/z value, generating a mass spectrum. The data is analyzed to identify

the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Click to download full resolution via product page

Caption: General workflow from chemical synthesis to spectroscopic analysis and reporting.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloropyridazin-3-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156340#spectroscopic-data-of-4-chloropyridazin-3-
ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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